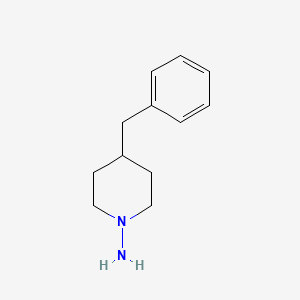

4-Benzylpiperidin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzylpiperidin-1-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Benzylpiperidin-1-amine exhibits significant pharmacological activity, primarily as a monoamine releasing agent. It shows a high selectivity for dopamine release compared to serotonin, making it a potential candidate for treating neurological disorders.

Monoamine Releasing Activity

- Dopamine Release : The compound has been reported to have an effective concentration (EC50) of approximately 109 nM for dopamine release.

- Norepinephrine Release : It is even more efficacious for norepinephrine, with an EC50 of 41.4 nM.

- Serotonin Release : The compound shows much lower efficacy for serotonin, with an EC50 of 5,246 nM .

Monoamine Oxidase Inhibition

This compound acts as a weak inhibitor of monoamine oxidase (MAO), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. This property can enhance its utility in treating conditions like depression and anxiety disorders by increasing the availability of monoamines .

Medicinal Chemistry Applications

The compound has been explored extensively in the synthesis of derivatives that target specific receptors and pathways in the body.

Sigma Receptor Binding

A series of N-(1-benzylpiperidin-4-yl)arylacetamides have been synthesized to evaluate their binding properties to sigma receptors (sigma1 and sigma2). These studies indicate that modifications on the aromatic ring can significantly affect binding affinity, with some compounds displaying over 100-fold selectivity for sigma1 receptors .

NMDA Receptor Antagonism

Compounds derived from this compound have shown promise as selective antagonists of N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative diseases. For instance, certain derivatives demonstrated IC50 values as low as 0.0053 µM against NR1A/2B receptors, suggesting potential therapeutic applications in conditions like Parkinson's disease .

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

Neuroprotective Effects

Research indicates that derivatives of this compound can potentiate the effects of L-DOPA in animal models of Parkinson's disease, enhancing dopaminergic signaling and potentially offering neuroprotective benefits against dopaminergic neuron degeneration .

Cancer Therapeutics

Studies have identified compounds based on this compound that inhibit PRMTs involved in cancer progression. These findings suggest a new direction for cancer therapy by targeting epigenetic modifications associated with tumor growth .

Propiedades

Fórmula molecular |

C12H18N2 |

|---|---|

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

4-benzylpiperidin-1-amine |

InChI |

InChI=1S/C12H18N2/c13-14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Clave InChI |

DHRSVPGQRVCINA-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1CC2=CC=CC=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.